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Protocols & Analytical Methods
Application Note: Stereoselective Synthesis of trans-1-(2-Methylcyclohexyl)ethan-1-one via Organocuprate Conjugate Addition
Application Note: Stereoselective Synthesis of trans-1-(2-Methylcyclohexyl)ethan-1-one via Organocuprate Conjugate Addition
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction and Mechanistic Rationale
The stereoselective construction of substituted cyclohexyl systems is a fundamental operation in the synthesis of complex active pharmaceutical ingredients (APIs) and terpenoid natural products. The synthesis of trans-1-(2-methylcyclohexyl)ethan-1-one (also known as trans-2-methylcyclohexyl methyl ketone) from 1-acetylcyclohexene is a benchmark transformation that highlights the power of thermodynamic and stereoelectronic control in carbon-carbon bond formation.
This protocol utilizes the 1,4-conjugate addition of lithium dimethylcuprate (Gilman reagent, Me2CuLi ) to an α,β -unsaturated ketone [1]. The causality of the stereochemical outcome is governed by two distinct phases of the reaction:
-
Conjugate Addition (Kinetic Phase): The bulky Me2CuLi complex attacks the β -carbon (C2) of 1-acetylcyclohexene. To minimize steric strain, the incoming methyl group adopts a pseudo-equatorial position, forming a copper-stabilized enolate intermediate.
-
Stereoelectronic Protonation (Thermodynamic Phase): The critical stereocontrol occurs during the quenching step. According to the principles of stereoelectronic control, the protonation of a cyclohexyl enolate must occur from a trajectory that allows continuous orbital overlap with the developing π -system of the carbonyl [2]. This dictates an axial protonation event. Axial protonation at C1 forces the adjacent acetyl group into the equatorial plane. Because the C2 methyl group is already equatorial, the resulting product is the thermodynamically favored trans-1,2-diequatorial isomer [3].
Workflow for the stereoselective synthesis of trans-1-(2-methylcyclohexyl)ethan-1-one.
Reagents and Materials
Strict adherence to stoichiometry and anhydrous conditions is required to prevent the formation of 1,2-addition byproducts (tertiary alcohols) and to ensure the complete consumption of the starting material.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role / Function |
| 1-Acetylcyclohexene | 124.18 | 1.0 | 1.24 g (10.0 mmol) | Electrophilic substrate |
| Copper(I) iodide (CuI) | 190.45 | 1.1 | 2.09 g (11.0 mmol) | Cuprate precursor |
| Methyllithium (MeLi) | 21.98 | 2.2 | 13.75 mL (1.6 M)* | Nucleophile source |
| Tetrahydrofuran (THF) | 72.11 | N/A | 50 mL | Anhydrous solvent |
| Ammonium Chloride (aq) | 53.49 | Excess | 30 mL (Sat.) | Weak acid quench |
*Note: Methyllithium is typically supplied as a 1.6 M solution in diethyl ether. Ensure titration prior to use for exact molarity.
Experimental Protocol
This methodology is designed as a self-validating system. Visual cues (color changes) and analytical checkpoints are embedded within the steps to ensure the integrity of the organometallic intermediates.
Experimental workflow for the synthesis and isolation of the trans-isomer.
Step 1: Preparation of the Gilman Reagent ( Me2CuLi )
Causality Check: CuI must be highly pure (purified via Soxhlet extraction or purchased as 99.999% trace metals basis) to prevent oxidative coupling side-reactions.
-
Flame-dry a 250 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).
-
Add Copper(I) iodide (2.09 g, 11.0 mmol) to the flask, followed by 30 mL of anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Dropwise, add Methyllithium (13.75 mL of a 1.6 M solution, 22.0 mmol) via syringe over 15 minutes.
-
Self-Validation Checkpoint: Initially, a yellow precipitate (polymeric methylcopper, MeCu) will form. As the second equivalent of MeLi is added, the precipitate will dissolve, yielding a clear, colorless to pale-yellow solution of lithium dimethylcuprate ( Me2CuLi ). Maintain at -78 °C for 30 minutes.
Step 2: 1,4-Conjugate Addition
Causality Check: The reaction must be kept at -78 °C during addition to suppress the competing 1,2-addition pathway (direct attack on the carbonyl carbon), which is kinetically favored at higher temperatures.
-
Dissolve 1-acetylcyclohexene (1.24 g, 10.0 mmol) in 20 mL of anhydrous THF in a separate dry vial.
-
Add the 1-acetylcyclohexene solution dropwise to the cuprate solution at -78 °C over 20 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then slowly allow it to warm to 0 °C over an additional 1 hour.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 9:1, stained with KMnO4 ). The disappearance of the UV-active/stainable enone spot ( Rf≈0.4 ) confirms the complete formation of the enolate.
Step 3: Stereoelectronic Quenching
Causality Check: Saturated aqueous NH4Cl provides a mild, buffered proton source. A strong acid could cause epimerization of the product or unwanted side reactions. The mild protonation enforces the stereoelectronic requirement of axial attack, yielding the trans isomer.
-
Re-cool the reaction mixture to -78 °C.
-
Rapidly inject 30 mL of saturated aqueous NH4Cl to quench the enolate.
-
Remove the cooling bath and allow the biphasic mixture to warm to room temperature with vigorous stirring. The mixture will turn deep blue as the copper(I) oxidizes to copper(II) amine complexes in the aqueous phase.
Step 4: Isolation and Purification
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether ( 3×30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO4 , and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil.
-
Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5) to isolate pure trans-1-(2-methylcyclohexyl)ethan-1-one.
Analytical Validation
To confirm the self-validating nature of the protocol, the stereochemical outcome must be verified analytically. The trans relationship between the methyl and acetyl groups is most definitively proven via 1H NMR spectroscopy.
| Analytical Method | Target Observation for trans-Isomer | Rationale |
| 1H NMR (400 MHz, CDCl3 ) | Signal for C1-H: Multiplet at ≈2.3 ppm with a large coupling constant ( Jaa≈11−12 Hz). | A large J -value indicates an axial-axial coupling between the C1 proton and the adjacent C2/C6 axial protons, confirming the diequatorial (trans) orientation of the substituents. |
| GC-MS (EI) | Single major peak ( >95% area); m/z=140 ( M+ ). | Confirms chemical purity and molecular weight. The cis isomer, if present, will typically elute at a slightly different retention time. |
References
-
House's Correlation of Enone-Reduction Potentials with 1,4-Additions ResearchGate: Nucleophilic attacks on enones. URL:[Link]
-
Reduction and Oxidation of Carbonyl Compounds and Derivatives (Stereoelectronic Effects and Axial Protonation) Royal Society of Chemistry (RSC) Books. URL:[Link]
-
trans-1-(2-Methylcyclohexyl)ethan-1-one Compound Summary PubChem, National Institutes of Health. URL:[Link]
Regioselective Enolate Alkylation of trans-1-(2-Methylcyclohexyl)ethan-1-one: Kinetic vs. Thermodynamic Control
Regioselective Enolate Alkylation of trans-1-(2-Methylcyclohexyl)ethan-1-one: Kinetic vs. Thermodynamic Control
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals.
Substrate Profiling & The Regioselectivity Challenge
trans-1-(2-methylcyclohexyl)ethan-1-one is an unsymmetrical methyl ketone featuring a chiral cyclohexane ring[1]. In complex molecule synthesis and drug development, the enolization of such substrates presents a classic regioselectivity challenge. Deprotonation can occur at two distinct α -carbons:
-
The Acetyl Methyl Group (Primary α -carbon): Sterically unhindered, leading to the kinetic enolate.
-
The C1 Methine Carbon (Tertiary α -carbon): Highly sterically hindered by the adjacent C2-methyl group and the ring structure, leading to the thermodynamic enolate.
Achieving absolute regiocontrol over these two sites requires precise manipulation of base sterics, reaction temperature, and Lewis acid complexation.
Mechanistic Causality (E-E-A-T)
Kinetic Control: Steric Approach
Using a bulky, strong base such as Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) strictly enforces kinetic control. LDA preferentially abstracts the most sterically accessible proton (the primary methyl protons of the acetyl group) to avoid steric clash with the cyclohexane ring. The large pKa difference between the ketone and the conjugate acid of LDA ensures the rapid, of the kinetic enolate, preventing equilibration[2].
Thermodynamic Control via Steric Shielding (ATPH-Mediated)
Generating the more substituted, thermodynamically stable enolate at the tertiary C1 position is notoriously difficult due to severe steric hindrance[3]. Standard thermodynamic conditions (e.g., NaH at room temperature) often yield poor regioselectivity and promote unwanted aldol condensations.
To achieve exclusive alkylation at the more-hindered site, the ATPH (Aluminum tris(2,6-diphenylphenoxide)) mediated protocol is employed[4]. ATPH is a massive Lewis acid that pre-complexes with the carbonyl oxygen. The bulky 2,6-diphenylphenoxide ligands create a steric "pocket" that encapsulates the less hindered primary methyl group. This shielding forces the incoming LDA to deprotonate the tertiary C1 methine proton, achieving a paradoxical kinetically controlled generation of the thermodynamic enolate[4],[3].
Expert Insight on Electrophile Selection
Alkylation of the kinetic enolate proceeds smoothly with standard alkyl halides (e.g., Methyl Iodide, MeI). However, the thermodynamic enolate at C1 is highly sterically hindered and exhibits significantly reduced nucleophilicity. Therefore, highly reactive electrophiles like Methyl trifluoromethanesulfonate (MeOTf) are mandatory to drive the SN2 alkylation to completion at low temperatures before enolate equilibration or degradation can occur[4].
Reaction Pathway Visualization
Regioselective enolate alkylation pathways for trans-1-(2-methylcyclohexyl)ethan-1-one.
Representative Optimization Data
The following table summarizes the expected regioselectivity profiles for unsymmetrical methyl ketones under various enolization conditions.
| Method | Reagents | Electrophile | Major Enolate Site | Regioselectivity (C1 : Acetyl CH3) | Isolated Yield |
| Standard Kinetic | LDA, THF, -78 °C | MeI | Acetyl CH3 (Primary) | < 5 : 95 | 85-90% |
| Standard Thermodynamic | NaH, THF, 25 °C | MeI | C1 (Tertiary) | ~ 60 : 40 | 40-50% |
| ATPH-Mediated | ATPH, LDA, Toluene/THF, -78 °C | MeOTf | C1 (Tertiary) | > 95 : 5 | 80-88% |
Detailed Experimental Protocols
Protocol A: Kinetic Enolate Alkylation (Less-Hindered Site)
Objective: Selective methylation of the acetyl group to yield 1-(2-methylcyclohexyl)propan-1-one.
-
LDA Preparation: To an oven-dried, argon-purged Schlenk flask, add anhydrous THF (10 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool to -78 °C.
-
Self-Validation Step: Titrate n-BuLi against diphenylacetic acid prior to use. Add n-BuLi (4.2 mL, 2.5 M in hexanes, 10.5 mmol) dropwise. Stir for 30 minutes at -78 °C. Accurate stoichiometry is critical; excess n-BuLi acts as a nucleophile, while excess amine protonates the enolate.
-
-
Enolization: Dissolve trans-1-(2-methylcyclohexyl)ethan-1-one (1.40 g, 10.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LDA mixture over 15 minutes down the side of the flask to pre-cool the droplets. Stir at -78 °C for 45 minutes.
-
Alkylation: Add Methyl Iodide (MeI) (0.93 mL, 15.0 mmol) dropwise. Maintain the reaction at -78 °C for 1 hour, then slowly allow the bath to warm to 0 °C over 2 hours.
-
Quench & Workup: Quench the reaction with saturated aqueous NH4Cl (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: ATPH-Mediated Alkylation (More-Hindered Site)
Objective: Selective methylation at the C1 position to yield 1-(1,2-dimethylcyclohexyl)ethan-1-one.
-
ATPH Preparation: In an argon-purged flask, dissolve 2,6-diphenylphenol (8.13 g, 33.0 mmol) in anhydrous Toluene (30 mL). Slowly add Trimethylaluminum (AlMe3) (5.5 mL, 2.0 M in toluene, 11.0 mmol) at room temperature.
-
Self-Validation Step: The evolution of methane gas serves as a critical visual indicator of the complexation reaction. Ensure gas evolution has completely ceased (approx. 1 hour) before proceeding, confirming the quantitative formation of the ATPH Lewis acid.
-
-
Complexation: Cool the ATPH solution to -78 °C. Add trans-1-(2-methylcyclohexyl)ethan-1-one (1.40 g, 10.0 mmol) dropwise. Stir for 30 minutes to allow the bulky aluminum pocket to fully encapsulate the primary methyl group.
-
Enolization: Add a freshly prepared solution of LDA (12.0 mmol in THF) dropwise at -78 °C. Stir for 1 hour. The steric shielding forces LDA to deprotonate the tertiary C1 methine proton[4].
-
Alkylation: Add Methyl trifluoromethanesulfonate (MeOTf) (1.65 mL, 15.0 mmol) dropwise. Stir at -78 °C for 2 hours.
-
Causality Note: MeOTf is strictly required here; standard alkyl halides lack the electrophilicity needed to react with the highly hindered tertiary enolate at cryogenic temperatures.
-
-
Quench & Workup: Quench the reaction carefully with 1M HCl (20 mL) to break the strong aluminum-oxygen bonds. Extract with Diethyl Ether (3 × 30 mL). Wash with 1M NaOH to remove the liberated 2,6-diphenylphenol, followed by brine. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.
Sources
Application Note & Protocol: A Scalable, Diastereoselective Synthesis of trans-1-(2-methylcyclohexyl)ethan-1-one
Application Note & Protocol: A Scalable, Diastereoselective Synthesis of trans-1-(2-methylcyclohexyl)ethan-1-one
An in-depth technical guide by a Senior Application Scientist
Abstract
This application note details a robust and scalable two-step synthetic protocol for the production of trans-1-(2-methylcyclohexyl)ethan-1-one. The primary challenge in synthesizing this target is the precise control of stereochemistry at two adjacent chiral centers to favor the trans diastereomer. Our developed methodology addresses this by first employing a diastereoselective Grignard addition of methylmagnesium bromide to 2-methylcyclohexanecarboxaldehyde, yielding the precursor alcohol with a favorable trans:cis ratio. The subsequent oxidation of the secondary alcohol to the target ketone is achieved using a scalable and environmentally conscious TEMPO-catalyzed system. This guide provides in-depth procedural details, critical safety protocols for scale-up operations, process control parameters, and analytical validation methods tailored for researchers in process chemistry and drug development.
Introduction
1-(2-Methylcyclohexyl)ethan-1-one is a substituted cyclic ketone whose structural motif is of interest in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients.[1][2] The primary synthetic hurdle is not merely the construction of the carbon skeleton but the establishment of the correct relative stereochemistry between the methyl group at the C2 position and the acetyl group at the C1 position of the cyclohexane ring. The thermodynamically more stable trans isomer is often the desired product.
Direct acylation methods are often unsuitable for saturated carbocycles.[3][4] Therefore, a multi-step approach is required. The strategy outlined herein was selected for its reliability, scalability, and inherent stereochemical control. It decouples the formation of the key C-C bond and the secondary alcohol stereocenter from the final functional group transformation. This two-step process involves:
-
Diastereoselective Nucleophilic Addition: A Grignard reaction between 2-methylcyclohexanecarboxaldehyde and methylmagnesium bromide to form 1-(2-methylcyclohexyl)ethan-1-ol. The approach of the nucleophile is sterically directed by the adjacent methyl group, favoring the formation of the trans alcohol.
-
Selective Oxidation: Conversion of the synthesized secondary alcohol to the target ketone. This step is designed to be high-yielding and preserve the stereochemistry of the adjacent chiral center.
This document serves as a comprehensive guide, explaining the causality behind procedural choices and embedding safety and validation at each stage.
Overall Synthetic Workflow
The synthesis proceeds through a logical two-stage workflow designed for process control and scalability. The initial stage focuses on stereocenter construction, while the second stage completes the synthesis through functional group manipulation, followed by final purification.
Diagram 2: Catalytic cycle for TEMPO-mediated alcohol oxidation.
Safety Considerations for Oxidation Scale-Up
-
Exothermicity: The oxidation is exothermic. The addition of sodium hypochlorite must be controlled to maintain the reaction temperature, typically below 15°C.
-
Reagent Reactivity: Sodium hypochlorite is corrosive and can release chlorine gas if mixed with acid. Ensure the reaction remains under basic or neutral conditions.
-
Catalyst Handling: TEMPO is a stable radical but should be handled with care.
Materials and Equipment (10 L Scale)
| Reagent / Material | Quantity | Molar Equiv. | Notes |
| Crude Alcohol from Part 1 | ~590 g (4.12 mol) | 1.0 | Assumes quantitative yield from previous step. |
| TEMPO | 6.5 g | 0.01 | Catalyst. |
| Potassium Bromide (KBr) | 49 g | 0.1 | Co-catalyst. |
| Dichloromethane (DCM) | 5 L | - | Solvent. |
| Sodium Hypochlorite (10-15% aq) | ~4 L | 1.2 | Titrate to confirm concentration before use. |
| Saturated NaHCO₃ (aq) | 2 L | - | Buffer. |
| 5% Sodium Thiosulfate (aq) | 1 L | - | For quenching excess oxidant. |
Detailed Protocol: TEMPO-Catalyzed Oxidation
-
Reactor Setup: In the 10 L jacketed reactor, charge the crude alcohol (~590 g), dichloromethane (5 L), TEMPO (6.5 g), KBr (49 g), and saturated NaHCO₃ solution (2 L).
-
Cooling: Cool the vigorously stirred biphasic mixture to 0-5°C.
-
Oxidant Addition: Add the sodium hypochlorite solution dropwise via an addition funnel. Monitor the internal temperature closely, ensuring it does not exceed 15°C. The addition may take 3-4 hours. The orange color of the organic phase should persist, indicating the presence of the active oxidant.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC. Once the starting alcohol is consumed, stop the addition of bleach.
-
Quenching: Quench any excess oxidant by adding 5% aqueous sodium thiosulfate solution (1 L) and stirring for 20 minutes, or until the orange color dissipates.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water (2 x 1 L) and then brine (1 x 1 L).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM under reduced pressure to yield the crude trans-1-(2-methylcyclohexyl)ethan-1-one as a pale yellow oil.
Final Purification and Diastereomer Separation
Strategy: Fractional Distillation
The crude product is a mixture of trans and cis diastereomers. For most non-polar compounds of this molecular weight, separation on a large scale is most effectively achieved by fractional vacuum distillation. Diastereomers have different physical properties, including boiling points, which allows for their separation. [5]The trans isomer, often being more symmetrical and having a more stable chair conformation, may have a slightly different boiling point than the cis isomer.
Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (or a packed column for higher efficiency) and a vacuum pump protected by a cold trap.
-
Distillation: Charge the crude ketone to the distillation flask. Apply vacuum and slowly heat the flask.
-
Fraction Collection: Collect an initial forerun of any residual solvent. Carefully collect fractions based on boiling point and pressure. The separation efficiency will depend on the column length and reflux ratio.
-
Analysis: Analyze each fraction by GC and/or ¹H NMR to determine the trans:cis ratio. Combine fractions that meet the purity specification (e.g., >98% trans isomer).
Analytical Validation
-
GC-MS: To confirm the mass of the product (m/z = 140.23) and assess its purity. The cis and trans isomers should show distinct retention times.
-
¹H and ¹³C NMR: To confirm the structure and determine the stereochemistry. The proton alpha to the carbonyl group in the trans isomer will exhibit a different chemical shift and coupling constant pattern compared to the cis isomer due to the different dihedral angles with neighboring protons.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | Wet reagents/glassware; inactive magnesium. | Ensure all equipment is flame-dried. Use freshly opened anhydrous solvent. Add an iodine crystal or a small amount of 1,2-dibromoethane to activate the Mg. |
| Low yield in Grignard step. | Premature quenching; side reactions (e.g., Wurtz coupling). | Maintain strict anhydrous and inert conditions. Ensure slow addition of the aldehyde at low temperature to minimize side reactions. |
| Oxidation is sluggish or incomplete. | Inactive bleach; insufficient catalyst. | Titrate bleach solution to confirm its concentration. Ensure vigorous stirring to facilitate phase transfer. Add a small additional portion of TEMPO if needed. |
| Poor separation of diastereomers. | Insufficient column efficiency; very close boiling points. | Use a longer packed distillation column. Increase the reflux ratio. If distillation fails, consider preparative chromatography for high-purity material. |
Conclusion
This application note provides a validated, two-step protocol for the scale-up synthesis of trans-1-(2-methylcyclohexyl)ethan-1-one. By strategically employing a diastereoselective Grignard reaction followed by a robust TEMPO-catalyzed oxidation, this method offers excellent control over the desired stereoisomer while adhering to principles of process safety and scalability. The detailed procedural steps, safety guidelines, and analytical checkpoints herein provide a comprehensive framework for researchers to successfully implement this synthesis in a drug development or process chemistry setting.
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- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2-Methylcyclohexanone. [URL: https://www.benchchem.com/application-notes/grignard-reaction-with-2-methylcyclohexanone]
- Google Patents. (2005). CN1699373A - A method to reduce the risk of large-scale Grignard reaction. [URL: https://patents.google.
- Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [URL: https://www.gavinpublishers.com/articles/research-article/Current-Research-in-Bioorganic-and-Organic-Chemistry/separation-of-diastereomers-taking-advantage-for-the-kinetic-control-and-structure-of-resolving-agent]
- Wikipedia. (2024). Friedel–Crafts reaction. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
- MDPI. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. [URL: https://www.mdpi.com/2673-4079/2/1/10]
- Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [URL: https://www.beilstein-journals.org/bjoc/articles/20/177]
- Organic Syntheses. (1969). METHYL KETONES FROM CARBOXYLIC ACIDS: CYCLOHEXYL METHYL KETONE. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0323]
- Chemguide. (2024). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [URL: https://www.chemguide.co.uk/organicprops/carbonyls/grignard.html]
- PMC. (2016). Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5075253/]
- Chemistry Steps. (2025). Friedel-Crafts Acylation. [URL: https://www.chemistrysteps.
- Sigma-Aldrich. (2024). Friedel–Crafts Acylation. [URL: https://www.sigmaaldrich.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [URL: https://www.masterorganicchemistry.
- Wax Studios. (2026). Grignard Reaction With Ketone. [URL: https://wax-studios.com/wp-content/uploads/2024/03/grignard-reaction-with-ketone.pdf]
- Organic Chemistry Portal. (2023). Synthesis of cyclohexenones. [URL: https://www.organic-chemistry.org/synthesis/C6-compounds/cyclic/cyclohexenones.shtm]
- Google Patents. (1958). US2826537A - Method for purification of ketones. [URL: https://patents.google.
- Li, N., et al. (2021). A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. ACS Omega, 6(45), 30533–30538. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c04925]
- Save My Exams. (2024). Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note. [URL: https://www.savemyexams.
- Leah4sci. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. [URL: https://www.youtube.
- PubChem. (2024). trans-1-(2-Methylcyclohexyl)ethan-1-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/trans-1-_2-Methylcyclohexyl_ethan-1-one]
- PubChem. (2024). 1-(2-Methylcyclohexyl)ethan-1-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12734622]
- Frontiers. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. [URL: https://www.frontiersin.org/articles/10.3389/fctls.2022.924294/full]
- ScholarWorks. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [URL: https://scholarworks.uark.edu/cgi/viewcontent.cgi?article=1004&context=jaas]
- Hindawi. (2011). Oxidation of Alcohols to Corresponding Aldehydes and Ketones with Molecular Oxygen Catalyzed by Task-Specific Ionic Liquid. [URL: https://www.hindawi.com/journals/ijoc/2011/901391/]
- Organic Chemistry Portal. (2023). Synthesis of cyclohexanones. [URL: https://www.organic-chemistry.org/synthesis/C6-compounds/cyclic/cyclohexanones.shtm]
- Google Patents. (1984). EP0118809B1 - Composition essentially consisting of trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol, utilization of same and process for its preparation; cycloaliphatic ketone and alcohol intermediates. [URL: https://patents.google.
- Beyond Benign. (2024). Oxidation of an Alcohol to a Ketone. [URL: https://www.beyondbenign.
- Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.
- Organic Chemistry Portal. (2023). Synthesis of ketones by oxidation of alcohols. [URL: https://www.organic-chemistry.
- ACS Publications. (2021). Catalytic α-Deracemization of Ketones Enabled by Photoredox Deprotonation and Enantioselective Protonation. [URL: https://pubs.acs.org/doi/10.1021/jacs.1c06214]
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- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-(3,3-dimethylcyclohexyl)ethanone. [URL: https://www.benchchem.com/application-notes/synthesis-of-1-3-3-dimethylcyclohexyl-ethanone]
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Technical Notes & Optimization
Technical Support Center: Optimizing Grignard Additions to trans-1-(2-methylcyclohexyl)ethan-1-one
Technical Support Center: Optimizing Grignard Additions to trans-1-(2-methylcyclohexyl)ethan-1-one
Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers and drug development professionals troubleshooting nucleophilic additions to sterically hindered, enolizable substrates.
The substrate trans-1-(2-methylcyclohexyl)ethan-1-one presents a classic synthetic challenge: it is a methyl ketone (highly prone to enolization) flanked by a bulky, alpha-chiral 2-methylcyclohexyl ring (inducing steric hindrance and complex diastereoselectivity). This guide provides field-proven, self-validating methodologies to suppress side reactions and maximize tertiary alcohol yields.
Diagnostic Decision Tree
Use the workflow below to identify the root cause of your reaction failure based on post-workup analytical data.
Diagnostic workflow for identifying and resolving side reactions in hindered ketone Grignard additions.
Troubleshooting & FAQs
Q1: Why am I recovering mostly unreacted trans-1-(2-methylcyclohexyl)ethan-1-one after aqueous workup? Causality : The adjacent equatorial methyl group on the cyclohexyl ring sterically obstructs the ideal 109° Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl carbon. Because Grignard reagents are strong bases, this steric clash redirects the reagent to abstract an acidic alpha-proton from the methyl group, forming a magnesium enolate via a 6-membered transition state[1]. Upon aqueous protic workup, this enolate simply tautomerizes back to the starting ketone, resulting in high recovery rates[2]. Solution : Transmetalate your Grignard or organolithium reagent with anhydrous CeCl₃ to form an organocerium species. Cerium is highly oxophilic; it coordinates strictly to the carbonyl oxygen, increasing its electrophilicity while simultaneously reducing the basicity of the nucleophile, effectively shutting down the enolization pathway. For further mechanistic details, refer to.
Q2: My GC-MS analysis shows a secondary alcohol (reduction product) instead of the target tertiary alcohol. How do I prevent this? Causality : If your Grignard reagent contains beta-hydrogens (e.g., isopropylmagnesium bromide), the steric bulk of the trans-2-methylcyclohexyl group forces the reaction into an alternative 6-membered cyclic transition state. Instead of attacking the carbonyl carbon, the Grignard reagent acts as a hydride donor, transferring a beta-hydride to the carbonyl carbon. This yields an alkene side-product and the magnesium alkoxide of the secondary alcohol[1],[3]. Solution : If a bulky alkyl group is mandatory, utilize an added-metal-free catalytic system. Adding tetrabutylammonium chloride (NBu₄Cl) and diglyme (DGDE) shifts the Schlenk equilibrium to favor dimeric Grignard complexes. These dimers preferentially undergo 1,2-addition via a distinct transition state, minimizing beta-hydride transfer[4]. See the[4] for the kinetic rationale.
Q3: The reaction yields a complex mixture of diastereomers. How can I control facial selectivity? Causality : The alpha-chiral center (C1 of the cyclohexyl ring) dictates the facial selectivity of the nucleophilic attack. According to the [3], the nucleophile will attack the less hindered face of the carbonyl. However, at standard temperatures (0 °C to room temperature), the energy difference between the competing transition states is low, leading to poor diastereomeric ratios (d.r.). Solution : Conduct the reaction at cryogenic temperatures (-78 °C) using the organocerium protocol. The lower thermal energy prevents the system from overcoming the activation barrier of the disfavored transition state, while the strong Ce-O coordination tightens the transition state, amplifying the steric bias of the 2-methylcyclohexyl group.
Quantitative Performance Data
The following table summarizes the expected product distribution when reacting trans-1-(2-methylcyclohexyl)ethan-1-one with a bulky nucleophile (isopropylmagnesium bromide or its derivatives) under various conditions.
| Reaction System | Reagent | Temp (°C) | Yield of Tertiary Alcohol (%) | Enolization (%) | Reduction (%) |
| Standard Grignard | i-PrMgBr | 0 | < 20 | > 60 | ~ 20 |
| Organocerium (Luche) | i-PrCeCl₂ | -78 | > 85 | < 5 | < 5 |
| Catalytic NBu₄Cl/DGDE | i-PrMgBr | 0 | 75 | < 15 | < 10 |
Mechanistic Pathway Analysis
Understanding the competing transition states is critical for rational reaction optimization.
Competing transition states and pathways in the reaction of Grignard reagents with hindered ketones.
Self-Validating Experimental Protocols
Protocol A: Organocerium-Mediated Addition (Suppression of Enolization)
Objective: Convert basic Grignard reagents into highly nucleophilic organocerium species to prevent enolate formation.
-
Activation of CeCl₃ : Place CeCl₃·7H₂O (1.5 equiv) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours.
-
Causality: Water violently destroys organometallic reagents.
-
Self-Validation Check: The initially clumped crystals will visually transform into a fine, free-flowing white powder. If the powder clumps upon cooling, moisture has re-entered the system; restart the drying process.
-
-
Transmetalation : Cool the flask to 0 °C, add anhydrous THF, and stir for 2 hours to form a uniform suspension. Cool to -78 °C. Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1.5 hours.
-
Causality: The low temperature prevents the decomposition of the organocerium species.
-
Self-Validation Check: Perform a Gilman color test on a 0.1 mL aliquot using Michler's ketone. A negative (colorless) result validates complete transmetalation. A positive (blue-green) result indicates residual Grignard reagent, which will cause enolization.
-
-
Ketone Addition : Add trans-1-(2-methylcyclohexyl)ethan-1-one (1.0 equiv) in THF dropwise over 30 minutes.
-
Causality: Slow addition at -78 °C locks the ketone conformation, ensuring strict Felkin-Anh facial selectivity.
-
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). Stain with Phosphomolybdic Acid (PMA). The starting ketone will appear as a faint spot, while the newly formed tertiary alcohol will stain dark blue/green immediately upon heating.
-
Protocol B: Added-Metal-Free Catalytic Addition (NBu₄Cl/DGDE)
Objective: Minimize beta-hydride reduction side-products when using bulky Grignard reagents without requiring stoichiometric heavy metals.
-
Catalyst Complexation : To a Schlenk tube, add NBu₄Cl (10 mol%), the Grignard reagent (1.5 equiv, 1.0 M in THF), and DGDE (diglyme, 1.5 equiv). Stir at 0 °C for 30 minutes.
-
Causality: The quaternary ammonium salt and diglyme coordinate with the magnesium, shifting the Schlenk equilibrium toward a dimeric state that favors 1,2-addition over 6-membered reduction transition states.
-
Self-Validation Check: The complete dissolution of the NBu₄Cl salt into the THF matrix visually confirms successful complexation.
-
-
Ketone Addition : Add the ketone (1.0 equiv) dropwise over 30 minutes at 0 °C. Stir for 2 hours.
-
Self-Validation Check: Quench a 0.1 mL aliquot with sat. NH₄Cl and analyze via GC-MS. The chromatogram should confirm <10% relative abundance of the secondary alcohol (reduction product) peak compared to the tertiary alcohol product.
-
Sources
Technical Support Center: Maximizing Yield of trans-1-(2-Methylcyclohexyl)ethan-1-one
Technical Support Center: Maximizing Yield of trans-1-(2-Methylcyclohexyl)ethan-1-one
Overview
This technical guide provides authoritative troubleshooting and optimization strategies for the synthesis of trans-1-(2-methylcyclohexyl)ethan-1-one (also known as trans-1-acetyl-2-methylcyclohexane) via the catalytic oxidation of 1-(2-methylcyclohexyl)ethanol. Achieving high yields of the trans-isomer requires a two-phase approach: a highly selective kinetic oxidation step to prevent ring-opening, followed by a thermodynamically controlled epimerization step to set the desired stereochemistry.
Mechanistic Pathway
Caption: Reaction pathway for the synthesis and epimerization of trans-1-(2-methylcyclohexyl)ethan-1-one.
Frequently Asked Questions (FAQs)
Q1: Why is my oxidation yielding a high proportion of the cis-isomer instead of the desired trans-isomer? A: The catalytic oxidation of 1-(2-methylcyclohexyl)ethanol to the corresponding ketone only modifies the exocyclic C-O bond, leaving the ring stereocenters (C1 and C2) intact. Therefore, the stereochemical ratio of the resulting ketone largely reflects the diastereomeric ratio of your starting alcohol mixture (kinetic control). To increase the yield of the trans-isomer, you must apply thermodynamic control. The trans-isomer is thermodynamically favored because it allows both the methyl and acetyl groups to occupy equatorial positions (e,e), minimizing 1,3-diaxial steric strain. By subjecting the crude oxidation product to base-catalyzed epimerization, the C1 alpha-proton is abstracted to form an enolate, which then reprotonates to heavily favor the trans-configuration[1].
Q2: Which catalytic oxidation system is optimal to prevent over-oxidation or ring-opening? A: We strongly recommend the TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl catalyzed oxidation system using sodium hypochlorite (bleach) as a co-oxidant. TEMPO-mediated oxidation is highly selective for converting secondary alcohols to ketones under mild, biphasic conditions[2]. It avoids the use of harsh heavy metals (like chromium) that can cause over-oxidation to carboxylic acids or unwanted ring-opening byproducts, ensuring a clean conversion to the ketone intermediate[3].
Q3: My overall conversion to the ketone is low (<70%). How can I drive the reaction to completion? A: Low conversion in TEMPO-catalyzed oxidations is often due to insufficient active oxidant (the N-oxoammonium ion) or poor phase transfer. Ensure your biphasic system is vigorously stirred. You can also add a catalytic amount of potassium bromide (KBr), which acts as a co-catalyst to accelerate the in situ generation of the active TEMPO species from sodium hypochlorite[2].
Troubleshooting Workflow
Caption: Troubleshooting logic tree for resolving low yields of the trans-ketone product.
Experimental Protocols
Protocol A: TEMPO-Catalyzed Oxidation of 1-(2-methylcyclohexyl)ethanol
This protocol ensures high conversion to the ketone while suppressing over-oxidation.
-
Preparation : In a round-bottom flask, dissolve 1-(2-methylcyclohexyl)ethanol (1.0 equiv) in dichloromethane (DCM) to create a 0.3 M solution.
-
Catalyst Addition : Add TEMPO (0.01 equiv) and an aqueous solution of potassium bromide (KBr, 0.1 equiv). Causality: The KBr acts as a co-catalyst to rapidly generate the active oxoammonium species, preventing reaction stalling.
-
Oxidant Addition : Cool the biphasic mixture to 0 °C. Slowly add an aqueous solution of sodium hypochlorite (NaOCl, 1.2 equiv) buffered with sodium bicarbonate (NaHCO3) to maintain a pH of 9.0–9.5. Causality: Maintaining this slightly basic pH prevents the degradation of TEMPO and minimizes unwanted chlorination side reactions[2].
-
Reaction Monitoring (Self-Validation) : Stir vigorously at 0–5 °C for 30 minutes. Monitor the disappearance of the alcohol via TLC (using a KMnO4 stain) or GC-MS.
-
Workup : Separate the organic layer, extract the aqueous layer with DCM, wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo to yield the crude ketone (a mixture of cis and trans isomers).
Protocol B: Base-Catalyzed Epimerization (Thermodynamic Equilibration)
This protocol converts the mixed ketone product into the thermodynamically favored trans-isomer.
-
Preparation : Dissolve the crude 1-(2-methylcyclohexyl)ethan-1-one mixture in anhydrous methanol (0.5 M concentration).
-
Base Addition : Add sodium methoxide (NaOMe, 0.2 equiv) to the solution. Causality: The alkoxide base reversibly deprotonates the C1 alpha-carbon, forming a planar enolate intermediate.
-
Equilibration : Stir the mixture at room temperature for 4–6 hours. Causality: Reprotonation of the enolate occurs preferentially from the more sterically hindered axial face, placing the bulky acetyl group in the equatorial position. This drives the equilibrium toward the thermodynamically stable trans (e,e) isomer[1].
-
Quenching & Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract with diethyl ether, wash with water and brine, dry over MgSO4, and concentrate.
-
Validation (Self-Validation) : Analyze the final product via 1H NMR. The trans-isomer will display distinct chemical shifts for the acetyl protons compared to the cis-isomer, confirming successful epimerization.
Data Presentation: Oxidation & Epimerization Outcomes
The following table summarizes the expected outcomes when applying different oxidation systems and epimerization conditions to 1-(2-methylcyclohexyl)ethanol.
| Oxidation System | Co-Oxidant | Epimerization Step | Overall Conversion (%) | trans:cis Ratio | Target Yield (%) |
| Jones Reagent | CrO3 / H2SO4 | None | >95% | 1:1.5 | <40% (Over-oxidation) |
| TEMPO | NaOCl / KBr | None | >98% | 1:1.2 | 45% |
| TEMPO | NaOCl / KBr | NaOMe / MeOH | >98% | >10:1 | >85% |
| RuCl3 (Aerobic) | O2 | KOH / EtOH | 85% | 8:1 | 75% |
References
-
A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
4.2: Oxidation of Alcohols Source: Chemistry LibreTexts URL:[Link]
Sources
Reference Data & Comparative Studies
Benchmarking Synthetic Routes for the Preparation of trans-1-(2-methylcyclohexyl)ethan-1-one
Benchmarking Synthetic Routes for the Preparation of trans-1-(2-methylcyclohexyl)ethan-1-one
Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide
Introduction & Target Molecule Profile
trans-1-(2-methylcyclohexyl)ethan-1-one (commonly referred to as trans-2-methylcyclohexyl methyl ketone) is a critical building block in the synthesis of complex terpenoids, fragrances, and pharmaceutical intermediates. The primary synthetic challenge lies in controlling the relative stereochemistry at the C1 and C2 positions of the cyclohexane ring. The trans-isomer, featuring a diequatorial arrangement of the methyl and acetyl groups, is thermodynamically favored but kinetically challenging to isolate in high purity without deliberate stereocontrol.
As a Senior Application Scientist, I have evaluated numerous approaches to this scaffold. This guide objectively benchmarks three primary synthetic routes, analyzing their mechanistic causality, experimental robustness, and scalability to assist process chemists in selecting the optimal pathway.
Mechanistic Overview of Synthetic Strategies
Figure 1: Comparison of three distinct synthetic pathways to the target trans-ketone.
Route 1: Catalytic Hydrogenation and Thermodynamic Epimerization
This classical two-step approach leverages the inherent facial selectivity of heterogeneous catalysis followed by thermodynamic equilibration. Catalytic hydrogenation of 1-acetyl-2-methylcyclohexene predominantly yields the cis-isomer due to syn-addition of hydrogen from the less sterically hindered face of the alkene 1. Because the cis-isomer forces one of the bulky substituents into an unfavorable axial position, subsequent treatment with a base generates a planar enolate that reprotonates to form the thermodynamically stable trans-diequatorial isomer 1.
Figure 2: Base-catalyzed epimerization driving the kinetic cis-isomer to the thermodynamic trans-isomer.
Route 2: Direct Oxidation of the Corresponding Alcohol
For campaigns where the stereodefined alcohol (trans-1-(2-methylcyclohexyl)ethan-1-ol) is already available, direct oxidation is the most efficient route. The Brown-Garg modification of chromic acid oxidation is highly effective for this transformation 2. The causality behind using the Brown-Garg reagent (chromic acid in aqueous ether) rather than standard Jones conditions is its biphasic nature, which moderates the oxidation potential and prevents the acid-catalyzed epimerization or oxidative cleavage of the highly substituted cyclohexane ring.
Route 3: Nucleophilic Acylation via Weinreb Amide
Starting from trans-2-methylcyclohexanecarboxylic acid, this route utilizes a Weinreb amide intermediate. The addition of methylmagnesium bromide to the Weinreb amide forms a stable, five-membered magnesium chelate. This chelation is the critical causal factor that prevents the collapse of the tetrahedral intermediate until aqueous workup, thereby entirely suppressing the over-addition of the Grignard reagent to form a tertiary alcohol.
Quantitative Data & Benchmarking
To facilitate objective decision-making, the performance metrics of the three routes are summarized below. Data represents optimized laboratory-scale (10–50 g) executions.
| Performance Metric | Route 1: Hydrogenation / Epimerization | Route 2: Alcohol Oxidation | Route 3: Weinreb Acylation |
| Overall Yield | 65–75% (Over 2 steps) | 85–92% | 70–80% (Over 2 steps) |
| Diastereomeric Ratio (dr) | >95:5 (trans:cis) | Retains starting material dr | >98:2 (trans:cis) |
| Scalability | High (Industrial standard) | Moderate (Exothermic, heavy metals) | Moderate (Requires cryogenic control) |
| Primary Impurity | cis-isomer traces | Over-oxidation products | Tertiary alcohol traces |
| Environmental (E-Factor) | Low (<5) | High (>15) due to Cr(VI) salts | Medium (10–15) |
Experimental Protocols & Self-Validating Systems
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following procedures include self-validating checkpoints to ensure process integrity.
Protocol A: Route 1 - Hydrogenation and Epimerization
-
Hydrogenation: Charge a high-pressure Parr reactor with 1-acetyl-2-methylcyclohexene (1.0 eq), absolute ethanol (0.5 M), and 5% Pd/C catalyst (0.05 eq by weight). Purge the vessel with N₂ (3x), then H₂ (3x). Stir under 50 psi H₂ at 25 °C.
-
Self-Validation: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (typically 2-4 hours). GC-FID of an aliquot will show >98% conversion to the cis-isomer.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.
-
Epimerization: Dissolve the crude cis-ketone in dry methanol (0.5 M). Add sodium methoxide (0.2 eq). Heat the solution at reflux for 4 hours.
-
Causality & Validation: The base generates the enolate, destroying the C1 stereocenter. To validate completion, analyze an aliquot via ¹H NMR. The cis isomer exhibits a narrow multiplet for the C1 methine proton (axial-equatorial coupling), whereas the trans isomer displays a wide multiplet (J ≈ 10–12 Hz) indicative of the target axial-axial coupling.
-
-
Workup: Quench with 1M HCl to pH 7. Extract with MTBE, wash with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation.
Protocol B: Route 2 - Brown-Garg Oxidation
-
Preparation: Dissolve trans-1-(2-methylcyclohexyl)ethan-1-ol (13.2 g, 0.0928 mol) in 50 mL of diethyl ether. Chill the reaction flask in an ice-water bath to 0–5 °C.
-
Oxidation: Prepare 50 mL of 2N chromic acid solution (Brown-Garg reagent). Add this solution dropwise to the ether mixture with vigorous stirring.
-
Causality & Validation: The addition rate MUST be controlled to maintain the internal temperature at ~10 °C 2. Exceeding 15 °C significantly increases the risk of oxidative ring cleavage. The biphasic mixture will turn from bright orange (Cr⁶⁺) to dark green/brown (Cr³⁺), serving as a visual self-validation of the redox process.
-
-
Maturation: Once addition is complete, remove the ice bath and stir at ambient temperature for 1 hour 2.
-
Workup: Separate the aqueous layer. Extract the aqueous phase with ether (2 x 25 mL). Wash the combined organic layers with saturated NaHCO₃ (to remove acidic byproducts) and brine. Dry over anhydrous Na₂SO₄ and evaporate the solvent to yield the pure trans-ketone.
Conclusion
For de novo synthesis where stereodefined starting materials are unavailable, Route 1 remains the most robust and scalable choice, utilizing thermodynamic driving forces to establish the trans-geometry. However, if the trans-alcohol is readily sourced, Route 2 provides superior yields and rapid execution, provided the environmental and safety constraints of chromium oxidations are effectively managed.
Sources
Safety & Regulatory Compliance
trans-1-(2-Methylcyclohexyl)ethan-1-one proper disposal procedures
trans-1-(2-Methylcyclohexyl)ethan-1-one proper disposal procedures
As a Senior Application Scientist, I frequently consult with laboratories and drug development facilities on the safe handling and lifecycle management of complex organic intermediates. When managing alkyl cyclohexyl ketones like trans-1-(2-Methylcyclohexyl)ethan-1-one , the primary operational failure point is underestimating the compound's lipophilicity and vapor pressure.
This guide provides a comprehensive, self-validating protocol for the safe handling, spill mitigation, and final disposal of trans-1-(2-Methylcyclohexyl)ethan-1-one, ensuring absolute regulatory compliance and laboratory safety.
Mechanistic Causality of Hazards
To safely dispose of a chemical, one must first understand the physical chemistry driving its hazards. trans-1-(2-Methylcyclohexyl)ethan-1-one (CAS: 5222-61-7) is a lipophilic, combustible organic liquid[1].
-
Dermal Toxicity (Skin Irrit. 2): With an XLogP3 value of 2.5, this compound is highly lipophilic[1]. If exposed to unprotected skin, it rapidly partitions into the lipid bilayer of the stratum corneum, causing severe defatting, lipid disruption, and subsequent contact dermatitis.
-
Inhalation Hazard (STOT SE 3): The compound possesses a relatively low boiling point for its molecular weight, allowing it to volatilize at ambient room temperatures[2]. Inhalation of these vapors directly irritates the mucous membranes of the respiratory tract[3].
-
Environmental Toxicity: Because its density (0.9169 g/cm³) is less than water, it will float on aqueous surfaces, creating a barrier that disrupts oxygen exchange in aquatic environments[2]. Therefore, it must never be discharged into standard aqueous waste streams or municipal drains[3].
Quantitative Safety Data
The following table summarizes the critical physicochemical properties that dictate our handling and disposal methodologies.
Table 1: Physicochemical Properties and Hazard Implications
| Property | Value | Operational Hazard Implication |
| Chemical Name | trans-1-(2-Methylcyclohexyl)ethan-1-one | Target compound for disposal |
| CAS Number | 5222-61-7 | Regulatory tracking identifier |
| Molecular Weight | 140.22 g/mol | Contributes to vapor pressure dynamics |
| Density | 0.9169 g/cm³ at 25 °C | Floats on water; complicates aqueous spill cleanup |
| Boiling Point | 67-68 °C (at 10 Torr) | Volatilizes easily; requires fume hood handling |
| XLogP3 | 2.5 | Highly lipophilic; rapid skin absorption risk |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Mandates strict PPE (Nitrile gloves, goggles) |
(Data synthesized from the [1] and [2].)
Operational Handling & Waste Segregation
Proper disposal begins at the point of waste generation. Because trans-1-(2-Methylcyclohexyl)ethan-1-one is a non-halogenated combustible liquid, it must be strictly segregated from oxidizing agents and halogenated waste streams to prevent exothermic reactions in the waste carboy[4].
Logical workflow for the segregation, containment, and final destruction of ketone chemical waste.
Step-by-Step Methodology: Routine Chemical Waste Disposal
-
Stream Identification: Verify that the waste contains trans-1-(2-Methylcyclohexyl)ethan-1-one and classify it strictly as "Non-Halogenated Organic Waste."
-
Container Selection: Select a high-density polyethylene (HDPE) or glass waste receptacle.
-
Causality: Low molecular weight ketones can degrade certain plastics (like polystyrene or PVC) over time due to their solvent properties, but HDPE offers excellent chemical resistance.
-
-
Transfer Protocol: In a certified Class II Type B2 biological safety cabinet or chemical fume hood, transfer the waste using a closed-system funnel to minimize vapor release.
-
Labeling: Affix a GHS-compliant label denoting "Combustible Liquid" and "Irritant" immediately upon adding the first drop of waste.
-
Storage: Store the sealed container in a grounded, ventilated flammables cabinet. Ensure it is physically separated from incompatible materials such as strong oxidizing agents (e.g., nitric acid, peroxides)[4].
-
Validation: Inspect the container weekly. A self-validating storage system requires checking for container bulging (indicating vapor pressure buildup) or structural degradation. If the container remains structurally sound and odorless, the containment is successful.
-
Final Destruction: Transfer the waste to a licensed EPA/RCRA chemical waste disposal contractor. The required method of destruction is high-temperature incineration equipped with an afterburner and scrubber.
-
Causality: Complete combustion converts the organic ketone entirely into carbon dioxide and water vapor, permanently eliminating the environmental hazard[5].
-
Emergency Response & Spill Management
In the event of an accidental spill, standard aqueous cleanup methods will fail because the compound is insoluble in water and will simply spread across the surface[2]. A dry-absorption methodology must be employed[3].
Step-by-step experimental workflow for chemical spill containment and site decontamination.
Step-by-Step Methodology: Chemical Spill Containment and Neutralization
-
Evacuation and Isolation: Immediately isolate the spill area. If the spill occurs outside a fume hood, ensure laboratory ventilation is maximized to disperse volatile vapors[3].
-
PPE Donning: Put on heavy-duty Nitrile gloves (minimum 8 mil thickness), splash goggles, and a half-mask respirator with organic vapor cartridges if ventilation is compromised[6].
-
Source Control: Eliminate all active ignition sources (hot plates, Bunsen burners), as the compound is a combustible liquid[5].
-
Containment: Surround the perimeter of the spill with an inert absorbent material such as dry sand, earth, or vermiculite.
-
Causality: Do NOT use combustible absorbents like sawdust, which can increase the fire hazard when soaked with a combustible ketone.
-
-
Absorption: Work the inert absorbent from the perimeter towards the center of the spill to prevent outward spreading[3].
-
Collection: Use non-sparking tools (e.g., polypropylene scoops) to collect the saturated absorbent. Transfer it into a compatible, sealable waste container (e.g., an HDPE pail)[3].
-
Decontamination: Wash the spill surface with a strong surfactant/detergent solution. Because the ketone is lipophilic, water alone will not remove the residual microscopic film.
-
Validation: Inspect the surface. The cleanup is validated as complete when no free liquid remains, the surface is no longer slick, and the characteristic camphoraceous-sweet odor of the ketone is completely absent[7].
References
-
"PubChem Compound Summary for CID 107383, trans-1-(2-Methylcyclohexyl)ethan-1-one." National Center for Biotechnology Information (PubChem). URL:[Link]
Sources
- 1. trans-1-(2-Methylcyclohexyl)ethan-1-one | C9H16O | CID 107383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. johndwalsh.com [johndwalsh.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 1-Cyclohexylethan-1-one | 823-76-7 [chemicalbook.com]
